molecular formula C19H21NOS B3011734 (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane CAS No. 1556097-50-7

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane

Cat. No.: B3011734
CAS No.: 1556097-50-7
M. Wt: 311.44
InChI Key: LLLLZGBLYJZRDG-SFHVURJKSA-N
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Description

(S)-5,6-Dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane is a chiral spirocyclic compound featuring a unique three-dimensional architecture. Its core consists of a spiro[3.4]octane system with heteroatoms at positions 2 (oxygen), 5 (nitrogen), and 8 (sulfur), along with two benzyl substituents at positions 5 and 4.

Properties

IUPAC Name

(7S)-7,8-dibenzyl-2-oxa-5-thia-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-3-7-16(8-4-1)11-18-13-22-19(14-21-15-19)20(18)12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLLZGBLYJZRDG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure stereoselectivity and high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H21NOS
  • Molecular Weight : 311.44 g/mol
  • CAS Number : 1556097-50-7

Physicochemical Properties

PropertyValue
Density1.22 ± 0.1 g/cm³
Boiling Point453.9 ± 45.0 °C (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds4

Medicinal Chemistry

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane has been investigated for its potential therapeutic effects, particularly as a candidate for drug development in several areas:

Bronchodilators and Anti-inflammatory Agents
Research indicates that similar spirocyclic compounds exhibit bronchodilator and anti-inflammatory properties, making this compound a promising candidate for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Analgesic Properties
The compound's structural similarity to known analgesics suggests potential pain-relieving effects. Investigations into its mechanism of action could reveal new pathways for pain management therapies .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing other complex molecules .

Research on Heterocyclic Compounds

Studies on heterocyclic compounds have shown that they can possess diverse biological activities, including antimicrobial and anticancer properties. The exploration of this compound within this context could lead to the discovery of novel therapeutic agents .

Case Study 1: Development of Bronchodilators

In a study focusing on spirocyclic compounds, researchers synthesized derivatives of this compound and evaluated their bronchodilator activity using in vitro assays. The results indicated enhanced efficacy compared to standard treatments, paving the way for further clinical investigations .

Case Study 2: Analgesic Activity Assessment

Another research effort involved testing the analgesic properties of this compound in animal models of pain. The compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential use in pain management therapies .

Mechanism of Action

The mechanism by which (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional attributes of (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane with analogous spirocyclic compounds reported in the literature.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Spiro Core Heteroatoms Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound [3.4]octane 2-oxa, 8-thia, 5-aza 5,6-dibenzyl ~400–450* Chiral ligand, drug intermediate (Hypothetical)
2-Oxa-5-azaspiro[3.4]octane oxalate [3.4]octane 2-oxa, 5-aza Oxalate salt 203.194 Chemical intermediate, solubility enhancer
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5]decane 7-oxa, 9-aza Benzothiazolyl, dimethylamino N/A Organic synthesis intermediate
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane [3.4]octane 5-oxa, 2-aza Boc-protected, hydroxyl N/A Protected amine for drug synthesis

*Estimated based on structural analogs.

Key Observations:

Spiro Core Size :

  • The [3.4]octane core (common in and ) offers greater rigidity compared to larger spiro systems like [4.5]decane (). Smaller cores may reduce conformational flexibility, influencing binding specificity in pharmacological contexts.
  • The [4.5]decane system in accommodates bulkier substituents (e.g., benzothiazole), enabling tailored electronic properties .

Heteroatom Distribution :

  • The target compound’s combination of oxygen, sulfur, and nitrogen distinguishes it from analogs like 2-oxa-5-azaspiro[3.4]octane oxalate (), which lacks sulfur. Sulfur’s polarizability and nucleophilicity may enhance interactions with biological targets .
  • In , nitrogen and oxygen are positioned to stabilize bicyclic systems, whereas sulfur in the target compound could alter redox stability .

Oxalate salts () enhance aqueous solubility, a critical factor for bioavailability in drug development .

Characterization:
  • Spectroscopy : NMR (¹H, ¹³C) and MS/MS () are standard for structural elucidation. The target compound’s sulfur atom may complicate NMR interpretation due to isotopic splitting .

Stability and Reactivity

  • Ring Strain : Smaller spiro cores (e.g., [3.4]octane) may exhibit higher strain, increasing reactivity. Sulfur’s larger atomic radius compared to oxygen () could mitigate strain via bond-length flexibility .
  • Oxidative Stability : Thia-containing compounds (target) are prone to oxidation, unlike oxa-aza analogs (), requiring inert storage conditions.

Biological Activity

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane, a complex organic compound with a spirocyclic structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of nitrogen, oxygen, and sulfur within its spirocyclic framework. Its molecular formula is C19H21NOSC_{19}H_{21}NOS, with a molecular weight of approximately 311.4 g/mol. The structural complexity contributes to its unique chemical properties and biological activities.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential as a ligand for protein interactions is significant:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzyme activities, which can be crucial for therapeutic interventions.
  • Receptor Agonism : Preliminary studies suggest that it may act as an agonist for certain receptors, potentially influencing neurotransmitter systems.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity through various models, including carrageenan-induced paw edema in rats. Results indicate a dose-dependent reduction in inflammation markers, highlighting its therapeutic potential in inflammatory diseases.

Neuroprotective Properties

Recent investigations have explored the neuroprotective effects of this compound. It has been suggested that the compound may mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study conducted using disk diffusion methods showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different bacterial strains.
  • Anti-inflammatory Research : In a rat model, administration of this compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05), indicating strong anti-inflammatory properties.
  • Neuroprotective Assessment : In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress, suggesting a protective effect against neurotoxicity.

Data Summary

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion assayMIC: 32 - 128 µg/mL
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema (p < 0.05)
NeuroprotectiveNeuronal culture assaysReduced ROS levels

Future Directions

The unique structure of this compound presents opportunities for further research:

  • Expanded Pharmacological Studies : Additional investigations into its pharmacokinetics and toxicity profiles are necessary to assess its viability as a therapeutic agent.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for drug development.
  • Synthetic Modifications : Exploring analogs of this compound could lead to enhanced efficacy or selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis of spirocyclic compounds like this typically involves cyclization strategies using precursors such as 2-oxa-spiro[3.4]octane-1,3-dione derivatives. Robust routes include [3+2] cycloadditions or nucleophilic ring-opening followed by re-cyclization. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed to control the (S)-configuration. Reaction temperature, solvent polarity, and catalyst loading critically influence stereoselectivity. For example, Li et al. demonstrated that low temperatures (−40°C) in THF improved enantiomeric excess (ee) in similar spirocycles .
  • Validation : Characterize intermediates via 1^1H/13^{13}C NMR and monitor ee by chiral HPLC.

Q. How is the structural conformation of the spiro[3.4]octane core determined, and what techniques are used to resolve ambiguities in ring puckering?

  • Methodology : X-ray crystallography remains the gold standard for unambiguous structural determination. For flexible rings, Cremer-Pople puckering parameters quantify deviations from planarity using amplitude (qq) and phase (φφ) coordinates derived from atomic positions . Computational tools (DFT, MD simulations) predict dominant conformers.
  • Example : A related compound, (S)-7-methyl-6-azaspiro[3.4]octane, was analyzed via X-ray, revealing a chair-like puckering in the azaspiro core . NMR coupling constants (JHHJ_{HH}) and NOESY correlations can corroborate computational predictions.

Q. What stability challenges arise during storage or handling of this compound, and how are they mitigated?

  • Methodology : Thia-azaspiro compounds are prone to oxidation at the sulfur center. Stability studies under varying conditions (temperature, humidity, light) are essential. Use inert atmospheres (N2_2) for storage and add antioxidants (e.g., BHT). Monitor degradation via LC-MS and quantify impurities using area normalization in HPLC .

Advanced Research Questions

Q. How can computational methods predict the conformational flexibility of the spiro[3.4]octane core, and what experimental techniques validate these predictions?

  • Methodology : Molecular dynamics (MD) simulations at the DFT/M06-2X level model ring puckering dynamics. Cremer-Pople parameters map low-energy conformers. Experimentally, variable-temperature NMR (13^{13}C T1_1 relaxation) detects conformational exchange, while X-ray diffraction under cryogenic conditions traps dominant conformers .
  • Case Study : For 2,6-diazaspiro[3.4]octane derivatives, MD simulations aligned with crystallographic data showed that steric hindrance from substituents stabilizes specific puckered states .

Q. What strategies resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?

  • Methodology : Discrepancies often arise from dynamic processes (e.g., ring inversion) in solution vs. static solid-state structures. Use VT-NMR to identify coalescence temperatures. Complement with NOE experiments to probe spatial proximities. For sulfur oxidation states, XPS or Raman spectroscopy clarifies discrepancies .
  • Example : A study on 8-aza-5,11-dioxa-4-silaspiro[3.7]undecane found that VT-NMR revealed rapid silacyclobutane ring-opening in solution, whereas X-ray showed a closed structure .

Q. How does the stereoelectronic environment of the dibenzyl groups influence reactivity in downstream functionalization?

  • Methodology : Hammett σ constants and DFT-based NBO analysis quantify electronic effects. Compare reaction rates of para/meta-substituted benzyl derivatives in nucleophilic substitutions or cross-couplings. For steric effects, employ X-ray crystallography to measure dihedral angles between benzyl groups and the spiro core .
  • Data : In related spirocycles, electron-withdrawing substituents on benzyl groups reduced nucleophilic attack rates by 30–50% compared to electron-donating groups .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate long-term racemization under physiological conditions using accelerated stability protocols.
  • Biological Relevance : Explore structure-activity relationships (SAR) via kinase inhibition assays, leveraging insights from CCNE1:CDK2 studies .

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